molecular formula C19H16N4O4S2 B2972195 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-45-6

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2972195
M. Wt: 428.48
InChI Key: ZYQCNUGBYRLYRH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the oxidation of related compounds with a DMSO-HCl system produced acidification products . The alkylation of related compounds with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

Compounds bearing thiadiazole and oxadiazole rings, similar to the structural motifs found in the compound of interest, have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. Such compounds have demonstrated significant affinity for the AT1 receptor and the ability to inhibit the AII-induced pressor response, suggesting potential applications in cardiovascular disease treatment (Kohara et al., 1996).

Antiallergy Agents

The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a thiazole moiety with the compound , has led to the discovery of potent, orally active antiallergy agents. These compounds have demonstrated significant potency in rat models, offering insights into potential antiallergy applications for structurally related compounds (Hargrave et al., 1983).

Antimicrobial and Enzyme Inhibitory Activities

The microwave-assisted synthesis of compounds containing thiadiazole moieties has unveiled antimicrobial, antilipase, and antiurease activities. This suggests that compounds with similar structural features might possess valuable biological activities, potentially applicable in developing new antimicrobial agents or enzyme inhibitors (Başoğlu et al., 2013).

Protein-Tyrosine Phosphatase 1B Inhibitors

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling pathways. This research avenue could be pertinent to compounds containing benzo[d]thiazol moieties, potentially contributing to diabetes and obesity treatments (Navarrete-Vázquez et al., 2012).

Antibacterial Agents

The synthesis and evaluation of novel analogs containing the benzo[d]thiazol moiety have identified compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the potential for structurally related compounds to serve as leads in the development of new antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-11-3-2-4-13(7-11)20-16(24)9-28-19-23-22-18(29-19)21-17(25)12-5-6-14-15(8-12)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQCNUGBYRLYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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